3-Fluoro-4-hydroxybenzoic Acid Hydrate chemical properties
3-Fluoro-4-hydroxybenzoic Acid Hydrate chemical properties
An In-Depth Technical Guide to 3-Fluoro-4-hydroxybenzoic Acid: Properties, Analysis, and Applications
Introduction
3-Fluoro-4-hydroxybenzoic acid (CAS No: 350-29-8) is a halogen-substituted aromatic carboxylic acid that has emerged as a critical building block in modern chemistry.[1] Its strategic placement of a fluorine atom ortho to a hydroxyl group and para to a carboxylic acid function imparts unique electronic and steric properties, making it a highly versatile intermediate. This guide offers a comprehensive overview of its chemical properties, analytical characterization, synthesis, and key applications for professionals in research and drug development.
Notably, while this compound is sometimes referred to as a hydrate, the substance assigned CAS number 350-29-8 is the anhydrous form. Any associated water is typically considered an impurity, and for clarity, this guide will focus on the primary chemical entity.[2] Its utility is underscored by its role as a key precursor in the synthesis of advanced pharmaceuticals, such as the transthyretin stabilizer Acoramidis, and potent potassium channel modulators.[1][3]
Part 1: Physicochemical Properties
The molecular architecture of 3-Fluoro-4-hydroxybenzoic acid dictates its physical and chemical behavior. The electron-withdrawing nature of the fluorine and carboxylic acid groups influences the acidity of the phenolic proton, while the hydroxyl and carboxyl moieties allow for hydrogen bonding, affecting its melting point and solubility.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅FO₃ | |
| Molecular Weight | 156.11 g/mol | [4] |
| Appearance | Off-white to brown crystalline powder | |
| Melting Point | 154-158 °C | [1] |
| pKa (Predicted) | 4.23 ± 0.10 | |
| Solubility | Slightly soluble in water; Soluble in organic solvents |
Stability and Storage: The compound is stable under normal laboratory conditions.[5] For long-term storage, it is recommended to keep containers tightly sealed in a dry, cool, and well-ventilated area under an inert atmosphere.[5] Some sources indicate the material may be hygroscopic.[6]
Part 2: Spectroscopic and Analytical Characterization
Validating the identity and purity of 3-Fluoro-4-hydroxybenzoic acid is paramount. A multi-technique approach ensures a comprehensive structural and purity profile.
Caption: Standard workflow for the analytical validation of 3-Fluoro-4-hydroxybenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. While specific spectral data can vary with the solvent used, typical shifts can be predicted.[7][8]
¹H NMR: The proton spectrum will show distinct signals for the three aromatic protons, which will be split by each other and by the fluorine atom. The acidic protons of the hydroxyl and carboxyl groups will typically appear as broad singlets.
¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to each carbon atom in the molecule.
¹⁹F NMR: This technique is crucial for fluorinated compounds, providing a direct confirmation of the fluorine atom's presence and its chemical environment.[8]
Step-by-Step Protocol: Sample Preparation for NMR Analysis
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or Methanol-d₄.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of 3-Fluoro-4-hydroxybenzoic acid.
-
Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Analysis: Cap the NMR tube securely and insert it into the NMR spectrometer to acquire the data.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups present in the molecule.
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O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group, overlapping with the phenolic O-H stretch.
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.
-
C=C Stretch: Aromatic ring stretching vibrations appear in the ~1450-1600 cm⁻¹ region.
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C-F Stretch: A strong absorption in the ~1100-1250 cm⁻¹ region indicates the presence of the carbon-fluorine bond.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 3-Fluoro-4-hydroxybenzoic acid, the expected molecular ion peak [M]⁻ in negative ion mode or [M+H]⁺ in positive ion mode would correspond to its molecular weight of 156.11 g/mol .
Part 3: Synthesis and Reactivity
3-Fluoro-4-hydroxybenzoic acid is accessible through several synthetic routes. A common and reliable method is the demethylation of its methoxy precursor.[9][1][10]
Caption: Synthesis of 3-Fluoro-4-hydroxybenzoic acid via demethylation.
Experimental Protocol: Synthesis via Demethylation[13]
Causality: This protocol utilizes a strong acid (HBr) to cleave the robust aryl-methyl ether bond. Acetic acid serves as a solvent that can withstand the high reflux temperatures required for the reaction to proceed to completion.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoro-4-methoxybenzoic acid (1.0 eq), concentrated hydrobromic acid (approx. 2.2 mL per gram of starting material), and glacial acetic acid (approx. 2.2 mL per gram of starting material).
-
Heating: Heat the stirred mixture to reflux (typically >120 °C).
-
Reaction Monitoring: Maintain reflux for 24-36 hours. The reaction can be monitored by TLC or LC-MS to check for the disappearance of the starting material.
-
Work-up: After completion, cool the reaction mixture in an ice-water bath. The product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from water to yield the final 3-Fluoro-4-hydroxybenzoic acid.
Reactivity Profile: The compound's reactivity is governed by its three functional groups. The carboxylic acid can undergo esterification, reduction, or conversion to an acid chloride. The phenolic hydroxyl group can be alkylated or acylated. The aromatic ring is activated towards electrophilic substitution, although the positions are directed by the existing substituents.
Part 4: Applications in Research and Development
The unique substitution pattern of 3-Fluoro-4-hydroxybenzoic acid makes it a valuable precursor in several high-value applications.[11]
Caption: Major application pathways for 3-Fluoro-4-hydroxybenzoic acid.
Pharmaceutical Development: The primary driver for its demand is its role in pharmaceutical synthesis. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule by altering its electronic properties and blocking sites of metabolism.
-
Acoramidis Intermediate: It is a documented key intermediate in the synthesis of Acoramidis, a drug candidate for treating transthyretin amyloidosis.[3]
-
Potassium Channel Modulators: It is used to synthesize bis-3-fluoro-4-hydroxybenzoates, which have been identified as potent pan-inhibitors of KCa2/3 potassium channels, a target for cardiovascular and neurological disorders.[9][1]
-
General Drug Discovery: Its structure serves as a scaffold for developing new anti-inflammatory and analgesic agents.[11]
Agrochemicals: The compound is also utilized in the agrochemical industry as a building block for creating more effective and environmentally safer herbicides and fungicides.[11]
Part 5: Safety and Handling
Due to its hazardous nature, proper handling of 3-Fluoro-4-hydroxybenzoic acid is essential.[5]
| Hazard Information | Description |
| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark)[9] |
| Signal Word | Danger / Warning |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318/H319: Causes serious eye damage/irritationH335: May cause respiratory irritation |
Protocol: Safe Laboratory Handling
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[12]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[12]
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection.
-
-
Handling Practices: Avoid the formation of dust.[5] Do not eat, drink, or smoke in the work area.[5] Wash hands thoroughly after handling.
-
Disposal: Dispose of waste material and contaminated clothing in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
3-Fluoro-4-hydroxybenzoic acid is more than a simple aromatic acid; it is a sophisticated chemical tool. Its distinct physicochemical properties, stemming from its fluorinated and hydroxylated structure, make it a high-value intermediate in fields ranging from medicinal chemistry to agrochemical science. A thorough understanding of its properties, analytical profile, and safety requirements, as detailed in this guide, is crucial for unlocking its full potential in research and development.
References
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- Sigma-Aldrich. 3-Fluoro-4-hydroxybenzoic acid | 350-29-8.
- Sigma-Aldrich. (2025, February 8). Safety Data Sheet: 3-Hydroxybenzoic acid.
- PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid.
- Synquest Labs. 4-Fluoro-3-hydroxybenzoic acid Safety Data Sheet.
- Google Patents. (2015, March 25). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
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- Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
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- ResearchGate. (2025, December). 3-Fluoro-4-hydroxybenzoic acid, 1.
- ChemicalBook. 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2.
- The Royal Society of Chemistry. (2012). Supplementary data.
- BLD Pharm. 350-29-8|3-Fluoro-4-hydroxybenzoic acid.
- Sigma-Aldrich. 3-Fluoro-4-hydroxybenzoic acid 95 350-29-8.
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- Sigma-Aldrich. 3-Fluoro-4-hydroxybenzoic acid | 350-29-8.
- BenchChem. (2025). Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec): A Technical Guide.
- PMC. (2025, June 11). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications.
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